ROCK2 vs. ROCK1 Selectivity: Belumosudil Offers >200-Fold Isoform Discrimination
Belumosudil mesylate demonstrates high selectivity for ROCK2 over ROCK1, with an IC50 of 105 nM for ROCK2 and 24 µM for ROCK1 in enzyme assays, representing a >200-fold selectivity window . In contrast, the widely used research tool Y-27632 exhibits similar potency for both isoforms, with a Ki of 140 nM for ROCK1 and 300 nM for ROCK2, yielding less than a 3-fold selectivity . Fasudil, another common ROCK inhibitor, also shows comparable activity against ROCK1 (Ki 330 nM) and ROCK2 (IC50 158 nM) . This quantitative difference underscores Belumosudil's unique utility as a probe for ROCK2-specific functions, allowing researchers to dissect isoform-specific biology without confounding pan-ROCK inhibition.
| Evidence Dimension | IC50 or Ki for ROCK2 vs. ROCK1 |
|---|---|
| Target Compound Data | ROCK2 IC50: 105 nM; ROCK1 IC50: 24 µM |
| Comparator Or Baseline | Y-27632: ROCK1 Ki 140 nM, ROCK2 Ki 300 nM; Fasudil: ROCK1 Ki 330 nM, ROCK2 IC50 158 nM |
| Quantified Difference | Belumosudil: >200-fold ROCK2-selective; Y-27632: <3-fold selective; Fasudil: ~2-fold selective |
| Conditions | In vitro recombinant enzyme assays with truncated catalytic domains |
Why This Matters
This high selectivity is essential for functional studies of ROCK2-specific signaling and for minimizing on-target, off-isoform toxicities (e.g., hypotension) associated with pan-ROCK inhibition, directly influencing procurement decisions for targeted research and drug development.
